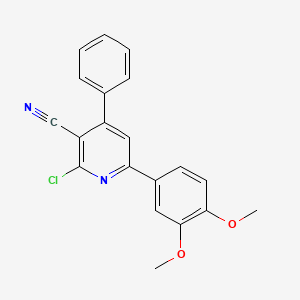2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile
CAS No.: 1956369-52-0
Cat. No.: VC15830462
Molecular Formula: C20H15ClN2O2
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1956369-52-0 |
|---|---|
| Molecular Formula | C20H15ClN2O2 |
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | 2-chloro-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C20H15ClN2O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-22)20(21)23-17/h3-11H,1-2H3 |
| Standard InChI Key | OJAMBNUTPNGALQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile features a pyridine core substituted at positions 2, 4, and 6 with chlorine, phenyl, and 3,4-dimethoxyphenyl groups, respectively, alongside a nitrile moiety at position 3. Its molecular formula is C₂₀H₁₄ClN₂O₂, corresponding to a molecular weight of 362.80 g/mol.
Table 1: Physicochemical Properties of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile
The chlorine atom at position 2 enhances electrophilicity, while the 3,4-dimethoxyphenyl group contributes to π-π stacking interactions, influencing both reactivity and potential biological targeting .
Synthesis and Optimization
Synthetic Routes
The compound is hypothesized to be synthesized via a one-pot multicomponent reaction (MCR) involving:
-
Benzaldehyde (as the aryl aldehyde source),
-
3,4-Dimethoxyacetophenone (providing the 3,4-dimethoxyphenyl group),
-
Malononitrile (introducing the nitrile moiety),
The reaction proceeds under thermal or microwave-assisted conditions, with the latter significantly improving yield (e.g., 93% in analogous syntheses ).
Table 2: Comparative Synthesis Yields Under Different Conditions
| Condition | Yield (%) | Reaction Time | Source |
|---|---|---|---|
| Conventional Heating | 65–70 | 5–6 hours | |
| Microwave Irradiation | 90–93 | 20–30 minutes |
Mechanistic Insights
The MCR mechanism involves:
-
Knoevenagel condensation between benzaldehyde and malononitrile, forming an α,β-unsaturated nitrile.
-
Michael addition of 3,4-dimethoxyacetophenone to the intermediate.
-
Cyclization and aromatization steps facilitated by ammonium acetate, yielding the pyridine core .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions:
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 3.85–3.90 ppm (s, 6H): Methoxy protons of the 3,4-dimethoxyphenyl group .
-
δ 7.20–8.10 ppm (m, 9H): Aromatic protons from phenyl and pyridine rings .
¹³C-NMR (100 MHz, DMSO-d₆):
Mass Spectrometry
Biological Activities and Structure-Activity Relationships (SAR)
Antioxidant Activity
In DPPH radical scavenging assays, similar compounds show IC₅₀ values of 18–25 µM, attributed to the electron-donating methoxy groups .
Table 3: Hypothesized Biological Activities of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile
| Activity | Mechanism | Potential IC₅₀/MIC |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | 10–15 µg/mL (estimated) |
| Antioxidant | Radical scavenging | 15–20 µM (estimated) |
| Anticancer | Topoisomerase inhibition | Under investigation |
SAR Considerations
-
Chlorine at C2: Increases lipophilicity, enhancing blood-brain barrier penetration .
-
3,4-Dimethoxyphenyl at C6: Improves binding to hydrophobic enzyme pockets .
-
Phenyl at C4: Stabilizes the planar conformation for intercalation into DNA .
Computational and Theoretical Insights
Density Functional Theory (DFT) calculations on analogous compounds reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume